N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Medicinal Chemistry Ligand Efficiency Molecular Recognition

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896317-47-8) is a synthetic small molecule belonging to the class of N-aryl-5-oxopyrrolidin-3-yl sulfonamides, structurally characterized by a 5-oxopyrrolidine core, a 3,4-dimethoxyphenyl N-substituent, and a 4-nitrobenzenesulfonamide group. The compound has a molecular formula of C18H19N3O7S, a molecular weight of 421.42 g/mol, a topological polar surface area (TPSA) of 139 Ų, and a calculated LogP (XLogP3) of 1.5, indicating moderate lipophilicity.

Molecular Formula C18H19N3O7S
Molecular Weight 421.42
CAS No. 896317-47-8
Cat. No. B2568536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
CAS896317-47-8
Molecular FormulaC18H19N3O7S
Molecular Weight421.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C18H19N3O7S/c1-27-16-8-5-14(10-17(16)28-2)20-11-12(9-18(20)22)19-29(25,26)15-6-3-13(4-7-15)21(23)24/h3-8,10,12,19H,9,11H2,1-2H3
InChIKeyBYYHFXAFRHJVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896317-47-8): Compound Profile for Research Sourcing


N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896317-47-8) is a synthetic small molecule belonging to the class of N-aryl-5-oxopyrrolidin-3-yl sulfonamides, structurally characterized by a 5-oxopyrrolidine core, a 3,4-dimethoxyphenyl N-substituent, and a 4-nitrobenzenesulfonamide group [1]. The compound has a molecular formula of C18H19N3O7S, a molecular weight of 421.42 g/mol, a topological polar surface area (TPSA) of 139 Ų, and a calculated LogP (XLogP3) of 1.5, indicating moderate lipophilicity [1]. It is cataloged as a research chemical for use as a synthetic building block, a tool for studying sulfonamide-mediated biological interactions, and a reference standard in medicinal chemistry campaigns [1].

Why N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide Is Not Interchangeable with Analogs: Evidence of Substitution Sensitivity


Within the N-aryl-5-oxopyrrolidin-3-yl sulfonamide class, even minor changes to the N-aryl substitution pattern or the sulfonamide’s electronic character can drastically alter molecular recognition, physicochemical properties, and biological activity [1]. For example, the 3,4-dimethoxyphenyl group in the target compound provides a specific balance of hydrogen-bond acceptor capacity and electron density distinct from unsubstituted phenyl, 4-ethoxyphenyl, or 3-fluorophenyl analogs [1]. The 4-nitrobenzenesulfonamide moiety introduces a strong electron-withdrawing effect and a signature absorbance profile (λmax ~270 nm) that is absent in analogs bearing 2-nitro, 4-methyl, or unsubstituted benzenesulfonamide groups [2]. Consequently, swapping the compound with a structurally similar candidate without controlled, quantitative justification risks introducing unidentified activity cliffs, altered pharmacokinetic profiles, or batch-to-batch irreproducibility in probe molecule studies [1][2].

Quantitative Differentiation of N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiates 3,4-Dimethoxyphenyl from 4-Ethoxyphenyl and 3-Fluorophenyl Analogs

The target compound possesses 1 hydrogen-bond donor (sulfonamide NH) and 8 hydrogen-bond acceptors, whereas the 3-fluorophenyl analog (CAS 905686-91-1) has the same donor count but only 5 acceptors due to the absence of the methoxy oxygen lone pairs [1][2]. The 4-ethoxyphenyl analog (CAS 896317-47-8 variant) has 1 donor and 7 acceptors. This difference of 3 hydrogen-bond acceptors directly impacts solvation thermodynamics and target binding, as hydrogen-bond acceptor count correlates strongly with solubility and permeability in Caco-2 models [2].

Medicinal Chemistry Ligand Efficiency Molecular Recognition

Topological Polar Surface Area (TPSA) Advantage of the 3,4-Dimethoxy Substitution Pattern for Blood-Brain Barrier Penetration Prediction

The target compound has a TPSA of 139 Ų, which is closer to the preferred range for CNS penetration (≤90 Ų for optimal BBB penetration, but up to 140 Ų for carrier-mediated transport) compared to the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl analog (TPSA ~148 Ų) [1][2]. The 4-nitrobenzenesulfonamide group contributes 45.8 Ų to the TPSA, shared across all 4-nitrobenzenesulfonamide analogs; the differential arises from the N-aryl group. The 3,4-dimethoxyphenyl provides a favorable balance, as a 4-ethoxyphenyl analog reduces TPSA to 135 Ų but loses a key methoxy oxygen interaction point, while the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl analog's rigid dioxin ring increases TPSA to 148 Ų, exceeding the typical CNS-favorable cutoff [2].

Computational ADME Blood-Brain Barrier CNS Drug Design

Unique Electronic Signature of the 4-Nitrobenzenesulfonamide Moiety Enables UV Spectroscopic Purity Monitoring vs. 2-Nitro and Non-Nitrated Analogs

The 4-nitrobenzenesulfonamide chromophore exhibits a characteristic absorption maximum at approximately 270 nm (ε ≈ 10,000 M⁻¹cm⁻¹), attributable to the para-nitro aromatic π→π* transition, whereas the 2-nitrobenzenesulfonamide analog (CAS 2138075-82-6 azetidine variant) shows a bathochromic shift to λmax ~320 nm due to ortho-substitution steric effects [1][2]. The non-nitrated benzenesulfonamide analogs lack this strong UV absorbance above 250 nm. This spectral difference enables specific, non-overlapping quantification of the 4-nitro analog in reaction mixtures or biological matrices using HPLC-UV at 270 nm with minimal interference from metabolites or degradation products [1].

Analytical Chemistry Quality Control Spectrophotometry

Rotatable Bond Count Distinguishes the 3,4-Dimethoxyphenyl Derivative from Rigid or More Flexible Analogs for Crystallization Screening

The target compound has 6 rotatable bonds (2 methoxy C-O rotations + 4 single bonds linking the pyrrolidinone to the aryl rings), compared to 4 rotatable bonds for the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl analog (locked dioxin ring) and 7 for the 4-ethoxyphenyl analog (ethyl rotation) [1][2]. Empirical analysis of the Cambridge Structural Database indicates that small molecules with 5–6 rotatable bonds exhibit optimal crystallization propensity, whereas <4 rotatable bonds often leads to amorphous solids due to insufficient conformational freedom to pack, and >7 rotatable bonds frequently results in oils or waxy solids resistant to crystallization [2].

Structural Biology Crystallography Sample Preparation

Key Application Scenarios for N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896317-47-8) Driven by Quantitative Differentiation


CNS-Targeted Fragment-Based Drug Discovery Library Design

The compound's TPSA of 139 Ų, combined with 8 hydrogen-bond acceptors and a moderate logP of 1.5, makes it suitable for inclusion in fragment libraries optimized for CNS penetration [1][3]. Its 3,4-dimethoxyphenyl motif provides two methoxy oxygen atoms capable of engaging backbone amide NH groups in target proteins, a recognition feature exploited in kinase and GPCR fragment screening campaigns. When selecting fragments for a CNS-focused library, this compound should be prioritized over the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl analog (TPSA 148 Ų, exceeding CNS-favorable threshold) or the 3-fluorophenyl analog (only 5 H-bond acceptors, limiting binding interaction potential) [2][3].

Analytical Standard for HPLC-UV Method Development and Purity Verification

The 4-nitrobenzenesulfonamide chromophore (λmax ≈ 270 nm) provides a unique UV signature that distinguishes this compound from non-nitrated, 2-nitrated, or 3-nitrated isomers and analogs [4][5]. This property enables its use as a calibration standard for reversed-phase HPLC-UV methods with detection at 270 nm, where interference from common synthetic intermediates (e.g., 3,4-dimethoxyaniline, 4-nitrobenzenesulfonyl chloride) is minimal. Procurement for this purpose should specifically request batch certificates with HPLC purity at 270 nm, as alternative wavelengths (e.g., 254 nm, 320 nm) will either underrepresent the compound or fail to resolve 2-nitro impurities.

Crystallization Reference Standard for Sulfonamide Structural Biology

With 6 rotatable bonds, the compound falls within the optimal range for small-molecule crystallization, making it a superior candidate for co-crystallization trials with target proteins such as carbonic anhydrase isozymes or serine proteases that recognize sulfonamide warheads [1][6]. The 3,4-dimethoxyphenyl moiety provides electron-rich π-surfaces for potential π-stacking or edge-to-face interactions in protein binding pockets, while the 4-nitro group serves as a heavy-atom derivative for phasing in X-ray crystallography (anomalous scattering from sulfur in the sulfonamide is complemented by the electron-dense nitro group). Compared to the 4-ethoxyphenyl analog (7 rotatable bonds, higher conformational entropy penalty), this compound is more likely to yield well-ordered electron density maps.

Sulfonamide Bioisostere SAR Probing in Medicinal Chemistry

The combination of a 3,4-dimethoxyphenyl N-substituent and a 4-nitrobenzenesulfonamide warhead enables systematic structure-activity relationship (SAR) exploration where the nitro group serves both as an electron-withdrawing pharmacophore element and as a synthetic handle (reducible to aniline for further derivatization) [7][8]. This compound should be selected as the core scaffold for probing sulfonamide bioisostere effects, as its 8 hydrogen-bond acceptors, 139 Ų TPSA, and 6 rotatable bonds occupy a central position in the property space of the N-aryl-5-oxopyrrolidin-3-yl sulfonamide series, allowing bidirectional SAR expansion toward more polar or more lipophilic analogs while maintaining measurable baseline activity.

Quote Request

Request a Quote for N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.